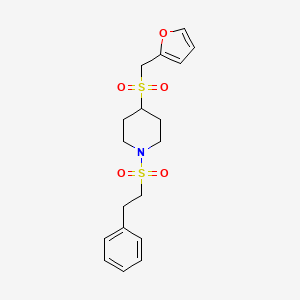

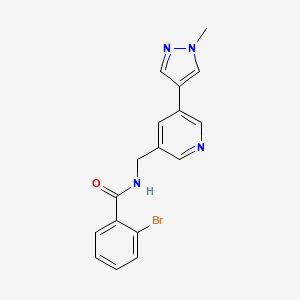

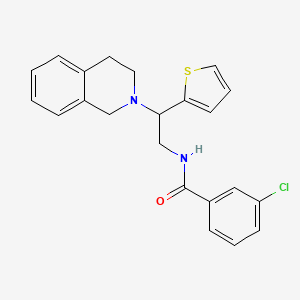

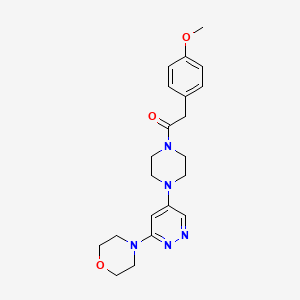

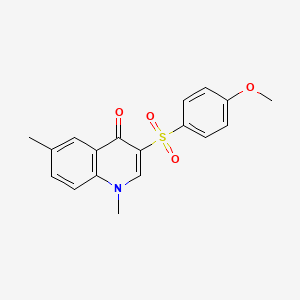

![molecular formula C13H15N3O2S B2550812 (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid CAS No. 878709-00-3](/img/structure/B2550812.png)

(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

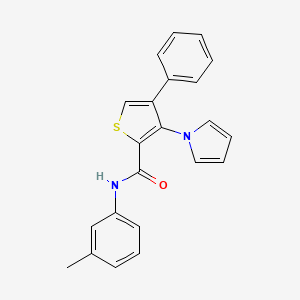

The compound 2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino-acetic acid is a derivative of thieno[2,3-d]pyrimidin-4-one, a heterocyclic compound that has been the subject of various synthetic studies. The thieno[2,3-d]pyrimidin-4-one scaffold is known for its potential biological activities and has been incorporated into various fused heterocyclic systems .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives has been reported through the condensation of heterocyclic α-amino compounds with methyl 2-benzoylamino-3-dimethylaminopropenoate in acetic acid . Additionally, the synthesis of 2,3-dimethyl- and 2,3-substituted 7,8-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones has been achieved by reacting with aromatic aldehydes and furfural in the presence of NaOH . These methods provide a basis for the synthesis of the compound , although the specific synthesis of 2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino-acetic acid is not directly described in the provided papers.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by a fused ring system that includes a thieno ring and a pyrimidinone moiety. The presence of substituents on the thieno and pyrimidinone rings can significantly affect the electronic and steric properties of these molecules, which in turn can influence their chemical reactivity and potential biological activity .

Chemical Reactions Analysis

The thieno[2,3-d]pyrimidin-4-one derivatives have been shown to undergo various chemical reactions, including condensation with aromatic aldehydes to yield 8-arylidene derivatives . The reactivity of these compounds is influenced by the substituents present on the thieno and pyrimidinone rings, which can dictate the outcome of the reactions and the types of products formed.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino-acetic acid are not detailed in the provided papers, the properties of related compounds can be inferred. Typically, the solubility, melting point, and stability of such compounds are dependent on the nature of the substituents and the overall molecular structure. The presence of amino and acetic acid groups in the compound suggests potential for hydrogen bonding and solubility in polar solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Novel Synthesis Methods : Researchers have developed novel methods for synthesizing derivatives of this compound, such as 2-substituted-4H-thieno [2,3-d][1,3] oxazin-4-one and 2,3-disubstituted thieno [2,3-d]pyrimidin-4(3H)-one. These methods involve multiple steps, including reactions with ethyl acetoacetate, hydrolysis, and acetic anhydride-induced cyclization (El-Ahl, 2000).

Facile Synthesis Approach : A facile synthesis method for heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties has been reported. This approach involves a rearrangement of specific carbamoyl derivatives (Vasylyev et al., 1999).

Biological Applications

Protein Kinase CK2 Inhibitors : A study reported new ATP-competitive CK2 inhibitors identified among 4-aminothieno[2,3-d]pyrimidine derivatives. The most active compounds were found to be effective inhibitors, providing insights into the potential therapeutic applications of these derivatives (Ostrynska et al., 2016).

Analgesic and Anti-inflammatory Agents : Synthesis of novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones, which exhibited significant analgesic and anti-inflammatory activities, suggests potential medicinal applications of these derivatives (Alagarsamy et al., 2007).

Antimicrobial Activities

Antimicrobial Effectiveness : Certain synthesized compounds in this chemical class demonstrated moderate effectiveness against various bacterial and fungal species, highlighting their potential as antimicrobial agents (Gomha, 2009).

Antitumor Activity : Some derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones showed potent antitumor activity against specific cancer cell lines, indicating their potential use in cancer therapy (Edrees & Farghaly, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid is the Retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt), a critical transcriptional factor of Th17 cells . RORγt is a potential therapeutic target for Th17-mediated autoimmune diseases .

Mode of Action

This compound, as a RORγt inhibitor, binds to RORγt beyond the Ligand Binding Domain (LBD) region . Molecular docking computation showed that the best binding pocket of this compound to RORγt is located in the hinge region of RORγt .

Biochemical Pathways

The compound affects the differentiation of Th17 cells, which are a novel effect T cell subset producing IL-17A . IL-17A, a pro-inflammatory cytokine, has a central role in the pathogenesis of lupus nephritis .

Result of Action

The compound represses the development of Th17 cells and ameliorates the autoimmune disease manifestation in the pristane-induced lupus nephritis mice model .

Eigenschaften

IUPAC Name |

2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-7-15-12(14-6-10(17)18)11-8-4-2-3-5-9(8)19-13(11)16-7/h2-6H2,1H3,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFBRDZXXMMWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Bromophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2550730.png)

![N-(2,4-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2550733.png)

![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)

![(2R,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)